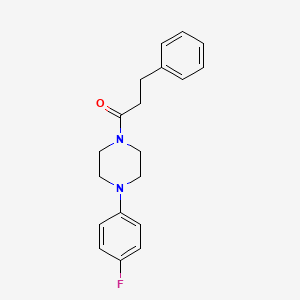

![molecular formula C12H8BrN3O3S B5550736 N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)

N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research in the field of organic compounds containing the thiophene and nitrobenzene moieties, such as "N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide", often focuses on synthesizing novel materials with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are of interest due to their unique chemical and physical properties, which can be finely tuned through modifications to their molecular structure.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from basic thiophene and nitrobenzene derivatives. A common approach might involve the formation of a hydrazide from the nitrobenzene derivative, followed by a condensation reaction with a thiophene aldehyde to introduce the thiophene moiety. Reagents and conditions are carefully selected to promote the desired reactions while minimizing side products (Fang, L., 2007).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" can be elucidated using spectroscopic methods such as IR, NMR, and possibly X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its chemical bonds. The presence of the nitro and thiophene groups, along with the hydrazide linkage, would influence the electronic distribution and overall molecular geometry of the compound (Zhang, J.-q., et al., 2011).

科学的研究の応用

Synthesis and Antihypertensive Applications

N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide and related compounds have been explored in the synthesis of various derivatives with potential antihypertensive α-blocking activities. For example, Abdel-Wahab et al. (2008) studied the synthesis of Schiff bases and imides from hydrazide and found that many of these compounds exhibited significant antihypertensive activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antimicrobial Properties

Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives from compounds similar to this compound. These compounds displayed notable antibacterial and antifungal activities (Lamani, Shetty, Kamble, & Khazi, 2009).

Cytotoxicity and Antimicrobial Evaluation

Mutchu et al. (2018) researched the synthesis of oxadiazoles and thiadiazoles from this compound derivatives, revealing that some compounds exhibited significant cytotoxic properties and also demonstrated antibacterial activities (Mutchu, Kotra, Onteddu, Boddapati, & Bollikolla, 2018).

Crystal Structure and Fluorescence Properties

Ji Chang–you (2012) synthesized a compound similar to this compound and studied its crystal structure and fluorescence properties. The study highlighted the complex's enhanced fluorescence intensity, indicating potential applications in materials science (Chang–you, 2012).

Antiparasitic Activity

Esposito et al. (2005) explored the efficacy of thiazolides, which include derivatives of this compound, against Neospora caninum tachyzoites. Their findings suggest alternative mechanisms of antiparasitic activity beyond the proposed action involving pyruvate ferredoxin oxidoreductase enzyme (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).

Synthesis and Optical Properties

Naseema et al. (2010) synthesized hydrazones related to this compound and investigated their nonlinear optical properties. The findings indicate potential applications in optical devices such as limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

特性

IUPAC Name |

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O3S/c13-11-6-5-8(20-11)7-14-15-12(17)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUMCARXCBFGJJ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)

![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)

![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)

![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)

![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)